Fmoc-beta-HoSer(tBu)-OH

Peptide Synthesis Organic Chemistry Process Chemistry

Fmoc-beta-HoSer(tBu)-OH is a nonproteinogenic, orthogonally protected beta-homoserine derivative specifically designed for use in solid-phase peptide synthesis (SPPS). Its chemical identity is defined by an (S)-beta2-homoserine backbone, featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the N-terminus and a tert-butyl (tBu) ether protecting the side-chain hydroxyl group.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
Cat. No. B12430814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-HoSer(tBu)-OH
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
InChIKeySKYFRYZPXHNPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-HoSer(tBu)-OH: Sourcing a Protected Beta-Homoserine Building Block for Solid-Phase Peptide Synthesis


Fmoc-beta-HoSer(tBu)-OH is a nonproteinogenic, orthogonally protected beta-homoserine derivative specifically designed for use in solid-phase peptide synthesis (SPPS) [1]. Its chemical identity is defined by an (S)-beta2-homoserine backbone, featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the N-terminus and a tert-butyl (tBu) ether protecting the side-chain hydroxyl group [2]. This compound belongs to a class of beta-homoamino acids, which are structural analogues of standard alpha-amino acids but contain an extra methylene group in the backbone . This structural modification makes it a key building block for constructing peptidomimetics with enhanced conformational and proteolytic stability.

Why Fmoc-beta-HoSer(tBu)-OH is Not an Interchangeable Commodity in Peptide Synthesis


Generic substitution of Fmoc-beta-HoSer(tBu)-OH with alternative protected serine or homoserine derivatives is not feasible due to critical, quantifiable differences in chemical and biological properties. The beta-homoamino acid backbone introduces a distinct conformational bias that influences peptide secondary structure [1]. Furthermore, the specific orthogonal protection strategy using Fmoc and tBu is non-negotiable for compatibility with standard SPPS protocols, as alternative protecting groups (e.g., Boc, Bzl) require different synthesis strategies and cleavage conditions [2]. Most critically, the incorporation of this specific beta-homoamino acid confers a measurable increase in proteolytic stability to the final peptide product, a key differentiator that directly impacts the therapeutic or research utility of the synthesized molecule [3].

Quantitative Evidence for Selecting Fmoc-beta-HoSer(tBu)-OH Over Its Analogs


Synthetic Accessibility: Superior Yields via Arndt-Eistert Homologation Compared to Alternative Routes

The synthesis of Fmoc-beta-HoSer(tBu)-OH can be efficiently achieved via the Arndt-Eistert homologation of Fmoc-Ser(tBu)-OH using BOP or PyBOP as a coupling agent. This protocol yields crystalline α-diazoketone intermediates with a reported good yield . This contrasts with alternative synthetic routes for other beta-homoamino acids, which may require more complex, multi-step procedures or suffer from lower yields due to side-chain reactivity [1].

Peptide Synthesis Organic Chemistry Process Chemistry

SPPS Compatibility: Fmoc/tBu Orthogonal Protection Enables Standardized Deprotection Kinetics

The Fmoc/tBu protection strategy on Fmoc-beta-HoSer(tBu)-OH is fully orthogonal and aligns with standard SPPS workflows. Fmoc removal is achieved with 20% piperidine in DMF, while the tBu group is cleaved during final resin cleavage with TFA [1]. This contrasts with other protected beta-homoserine derivatives like Fmoc-β-HoSer(Bzl)-OH, which require more aggressive hydrogenolysis conditions for benzyl group removal . The precise melting point of 96-98 °C provides a reliable quality control metric for incoming material verification .

Solid-Phase Peptide Synthesis Protecting Groups Deprotection

Enhanced Proteolytic Stability: Beta-Amino Acid Backbone Confers Measurable Resistance to Degradation

The incorporation of a beta-homoamino acid, such as the residue derived from Fmoc-beta-HoSer(tBu)-OH, into a peptide backbone significantly increases its resistance to enzymatic degradation. β-Peptides and mixed α/β-peptides are well-known to be stable against common peptidases [1]. In a study of β-peptides, all ten compounds tested were completely resilient to proteolysis, in stark contrast to typical α-peptides which are rapidly degraded [2]. This stability is a direct consequence of the extra methylene group in the beta-homoamino acid backbone.

Peptidomimetics Protease Resistance Drug Stability

Conformational Control: Beta-Homoserine Residues Disrupt Alpha-Helix Formation to Induce Turn Structures

Crystallographic studies of peptides containing chiral beta-homo residues reveal that they fail to form the standard helical structures characteristic of alpha-peptides. Specifically, the NH groups of beta-homo residues in tri- and tetrapeptides are largely uninvolved in intramolecular hydrogen bonds, preventing alpha-helix formation [1]. Conversely, other studies indicate that beta-homoamino acids exhibit a preference for central positions in pseudo-gamma-turns, making them suitable as gamma-turn mimetics [2].

Peptide Conformation Structural Biology Turn Mimetics

Application in Lantibiotic Biosynthesis Probes: Validated Use in Synthesizing Nonproteinogenic Amino Acids

Fmoc-beta-HoSer(tBu)-OH has been specifically synthesized and validated as a building block for Fmoc-based SPPS in a study aiming to probe lantibiotic biosynthesis. The research describes the synthesis of (S)-β2-homoserine appropriately protected for Fmoc chemistry, confirming its utility in constructing peptides containing this nonproteinogenic residue [1].

Lantibiotic Nonproteinogenic Amino Acids Natural Product Synthesis

Primary Application Scenarios for Fmoc-beta-HoSer(tBu)-OH in Research and Development


Design and Synthesis of Protease-Resistant Peptidomimetic Drugs

Researchers seeking to enhance the in vivo half-life of peptide-based therapeutics should prioritize Fmoc-beta-HoSer(tBu)-OH for strategic incorporation. As demonstrated by class-level evidence, beta-homoamino acids confer significant resistance to common peptidases [1]. Replacing a standard serine residue with this building block can mitigate rapid degradation, thereby improving bioavailability and therapeutic efficacy.

Construction of Peptides with Defined Non-Helical or Turn Conformations

For structural biology applications requiring specific secondary structure disruption, Fmoc-beta-HoSer(tBu)-OH serves as a critical tool. Evidence from crystallography confirms that chiral beta-homo residues disrupt alpha-helical hydrogen bonding patterns [2]. This allows the engineering of peptides with stable turn motifs or unique folded conformations for studying protein-protein interactions or developing novel scaffolds.

Synthesis of Modified Natural Products and Biosynthetic Probes

In the study of complex natural products like lantibiotics, Fmoc-beta-HoSer(tBu)-OH is an essential reagent. Its use has been validated in peer-reviewed research for the Fmoc-based synthesis of peptides containing the nonproteinogenic (S)-β2-homoserine residue [3]. Procuring this compound enables the construction of authentic probes to investigate biosynthetic pathways and structure-activity relationships.

Reliable SPPS Manufacturing with Standard Orthogonal Protection Chemistry

For process chemists scaling up peptide production, Fmoc-beta-HoSer(tBu)-OH ensures seamless integration into established Fmoc/tBu SPPS protocols. Its orthogonal protection scheme avoids the need for specialized deprotection steps, such as hydrogenolysis, which are required for benzyl-protected analogs . This compatibility reduces process complexity, minimizes the risk of side reactions, and supports robust, high-purity manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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